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molecular formula C10H11N3O4 B8654154 Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate

Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate

Cat. No. B8654154
M. Wt: 237.21 g/mol
InChI Key: SXZDPKCHXLGLKD-UHFFFAOYSA-N
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Patent
US09428487B2

Procedure details

28.0 g (204 mmol) of nicotinic hydrazide were dissolved in 700 ml of DMF by gentle heating, then 52.5 g (518 mmol) of triethylamine were added and, while cooling with an ice bath, a solution of 31.7 g (232 mmol) of oxalyl chloride in 40 ml of dichloromethane was added dropwise. The mixture was stirred for 15 minutes and concentrated by evaporation, and the residue was partitioned between water (pH7) and chloroform/isopropanol (10:1). The organic phase was dried and concentrated under reduced pressure.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
31.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.C(N([CH2:16][CH3:17])CC)C.[C:18](Cl)(=[O:22])[C:19](Cl)=[O:20].CN(C=[O:28])C>ClCCl>[O:20]=[C:19]([NH:10][NH:9][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:8])[C:18]([O:22][CH2:16][CH3:17])=[O:28]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)NN
Name
Quantity
700 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
31.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (pH7) and chloroform/isopropanol (10:1)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=C(C(=O)OCC)NNC(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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